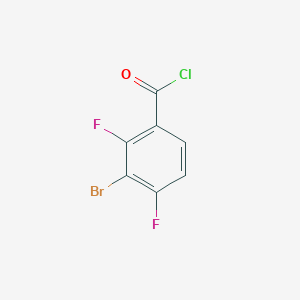

3-Bromo-2,4-difluorobenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2,4-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClF2O and a molecular weight of 255.45 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

3-Bromo-2,4-difluorobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-2,4-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Bromo-2,4-difluorobenzoic acid+SOCl2→3-Bromo-2,4-difluorobenzoyl chloride+SO2+HCl

This method is widely used in laboratory settings due to its simplicity and efficiency . Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

3-Bromo-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:

-

Nucleophilic Substitution: : This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:

3-Bromo-2,4-difluorobenzoyl chloride+R-NH2→3-Bromo-2,4-difluorobenzamide+HCl

-

Hydrolysis: : In the presence of water, this compound can hydrolyze to form 3-bromo-2,4-difluorobenzoic acid and hydrochloric acid:

3-Bromo-2,4-difluorobenzoyl chloride+H2O→3-Bromo-2,4-difluorobenzoic acid+HCl

-

Coupling Reactions: : It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

3-Bromo-2,4-difluorobenzoyl chloride serves as an important building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in antibacterial and anticancer agents.

- Case Study : Research has demonstrated that derivatives synthesized from this compound exhibit significant antibacterial activity against specific pathogens. For example, the synthesis of quinolonecarboxylic acids from this intermediate has shown promising results in combating bacterial infections .

Agrochemical Development

In agrochemistry, this compound is utilized to create herbicides and pesticides that are effective against a broad spectrum of pests while minimizing environmental impact.

- Case Study : A study highlighted the synthesis of novel herbicides derived from this compound that demonstrated enhanced efficacy compared to existing products on the market .

Material Science

The compound's reactivity allows it to be used in developing advanced materials, including polymers and coatings that require specific chemical functionalities.

- Application Example : It has been employed in synthesizing fluorinated polymers that exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications .

Data Table: Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of 3-Bromo-2,4-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form stable amide and ester bonds. This reactivity is due to the electron-withdrawing effects of the bromine and fluorine substituents, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

3-Bromo-2,4-difluorobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

2,4-Difluorobenzoyl chloride: Lacks the bromine substituent, making it less reactive in certain nucleophilic substitution reactions.

3,4-Difluorobenzoyl chloride: Similar in structure but with different substitution patterns, affecting its reactivity and applications.

2-Bromo-4-fluorobenzoyl chloride: Contains a different arrangement of halogen substituents, leading to variations in chemical behavior and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Activité Biologique

3-Bromo-2,4-difluorobenzoyl chloride is a halogenated aromatic compound with significant potential in pharmaceutical applications due to its reactive acyl chloride functionality. This compound, characterized by its unique arrangement of bromine and fluorine substituents, plays a crucial role in the synthesis of various biologically active molecules. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C₇H₂BrClF₂O and a molecular weight of 255.45 g/mol. The compound features a benzene ring with two fluorine atoms and one bromine atom located at the 2, 4, and 3 positions, respectively. This specific halogenation pattern is significant as it influences the compound's reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂BrClF₂O |

| Molecular Weight | 255.45 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound can be achieved through various methods involving halogenation of benzoyl chloride derivatives. The introduction of bromine and fluorine substituents is essential for enhancing the compound's biological activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been investigated in several studies focusing on its interaction with specific biological targets:

- P2X3 Receptor Antagonism : Research has shown that compounds with similar halogen substitutions exhibit varying degrees of antagonistic activity against P2X3 receptors, which are implicated in pain sensation. The presence of fluorine atoms often enhances metabolic stability and selectivity for these receptors .

- Anticancer Properties : In vitro studies have demonstrated that derivatives of halogenated benzoyl chlorides can inhibit cancer cell proliferation. For instance, modifications in the position and type of halogen substituents significantly affect the inhibitory activity against various cancer cell lines .

Case Studies

- Antinociceptive Effects : A study highlighted the development of selective P2X3 receptor antagonists based on halogenated benzoyl structures, showing promising results in animal models for pain relief without significant side effects .

- Antimalarial Activity : Compounds related to this compound have been evaluated for their antimalarial properties against resistant strains of Plasmodium falciparum. Results indicated that certain derivatives exhibited significant inhibition of parasite growth in vitro and improved survival rates in infected mice models .

Propriétés

IUPAC Name |

3-bromo-2,4-difluorobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUQXBIIAQRSBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.